molecular formula C6H2N4O4 B1227012 6-oxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazol-3-ium 3-oxide

6-oxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazol-3-ium 3-oxide

Cat. No.: B1227012
M. Wt: 194.1 g/mol
InChI Key: BHURVMDIIWLPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide is a heterocyclic compound that has garnered significant interest in the fields of organic electronics and medicinal chemistry. This compound is characterized by its unique structure, which includes two oxadiazole rings fused to a benzene ring. The presence of these rings imparts unique electronic properties, making it a valuable building block for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dinitrobenzene derivative with hydrazine, followed by oxidation to form the oxadiazole rings. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cancer cell growth and proliferation . In electronic applications, its unique electronic structure allows it to efficiently transport charge carriers, making it an excellent material for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide stands out due to its unique combination of electronic properties and structural features. The presence of two oxadiazole rings fused to a benzene ring provides a higher degree of electronic delocalization, making it more efficient in electronic applications compared to its analogs .

Properties

Molecular Formula

C6H2N4O4

Molecular Weight

194.1 g/mol

IUPAC Name

6-oxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazol-3-ium 3-oxide

InChI

InChI=1S/C6H2N4O4/c11-9-3-1-2-4-6(5(3)7-13-9)8-14-10(4)12/h1-2H

InChI Key

BHURVMDIIWLPPA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NON2[O-])C3=NO[N+](=O)C3=C1

Synonyms

enzo(1,2-c:3,4-c')bis(1,2,5)oxadiazole-1,6-dioxide
benzodifuroxan

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.